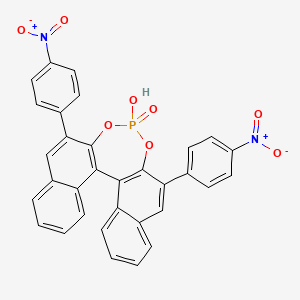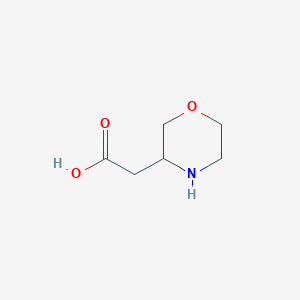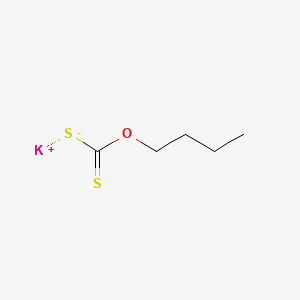
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
概要
説明
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a chemical compound with the molecular formula C8H5N3O . It has a molecular weight of 159.15 . The compound is typically stored in a dry environment between 2-8 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is 1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) .
Physical And Chemical Properties Analysis
The boiling point of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is 189.3°C at 760 mmHg . The compound is a solid at room temperature .
科学的研究の応用
1. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. Antioxidant Potential of Imidazole Derivatives
- Application Summary: Certain imidazole derivatives have been synthesized and evaluated for their antioxidant potential .
- Methods of Application: The antioxidant potential of these compounds was evaluated using the DPPH assay .
- Results or Outcomes: These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
3. Antimicrobial Potential of Imidazole Derivatives
- Application Summary: Benzimidazole derivatives have been found to possess antimicrobial properties .
- Methods of Application: These compounds are often synthesized and tested against a variety of bacterial and fungal strains to determine their efficacy .
- Results or Outcomes: The specific results can vary, but in general, many benzimidazole derivatives have shown promising results in inhibiting the growth of certain microbes .
4. Anticonvulsant Activity of Imidazole Derivatives
- Application Summary: Certain imidazole derivatives have been used in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .
- Methods of Application: These compounds are synthesized and then tested in animal models for their anticonvulsant activity .
- Results or Outcomes: While specific results can vary, some imidazole derivatives have shown potential as anticonvulsant agents .
5. Anti-HIV Potential of Imidazole Derivatives
- Application Summary: Certain indole derivatives, which are structurally similar to imidazole, have been found to possess anti-HIV properties .
- Methods of Application: These compounds are synthesized and then tested in vitro for their ability to inhibit HIV replication .
- Results or Outcomes: While specific results can vary, some indole derivatives have shown potential as anti-HIV agents .
6. Use in the Synthesis of Other Compounds
- Application Summary: Certain 2-oxo compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks .
- Methods of Application: These compounds are synthesized and used in the preparation of other compounds with various therapeutic and pharmacological activities .
- Results or Outcomes: 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .
Safety And Hazards
特性
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERLJKYKSAIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469901 | |
| Record name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
CAS RN |
221289-88-9 | |
| Record name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














